(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol

Catalog No.
S766108
CAS No.
146796-02-3
M.F
C7H8O3S
M. Wt
172.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol

CAS Number

146796-02-3

Product Name

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethanol

Molecular Formula

C7H8O3S

Molecular Weight

172.2 g/mol

InChI

InChI=1S/C7H8O3S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5,8H,1-2H2

InChI Key

YFCHAINVYLQVBG-UHFFFAOYSA-N

SMILES

C1C(OC2=CSC=C2O1)CO

Canonical SMILES

C1C(OC2=CSC=C2O1)CO

Hydroxymethyl EDOT (EDT-methanol) is a conjugated polymer that is used as a precursor of ethylenedioxythiophene (EDOT). The hydroxymethyl groups in the EDOT monomers enhance the electro-polymerization in an aqueous solution to form an electro-active hydrophilic polymer.

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol (CAS 146796-02-3), commonly referred to as Hydroxymethyl EDOT or EDOT-MeOH, is a highly versatile, functionalized thiophene monomer used in the synthesis of advanced conducting polymers. While standard EDOT is the industry workhorse for producing poly(3,4-ethylenedioxythiophene) (PEDOT), it is inherently hydrophobic and lacks reactive sites for post-polymerization modification. EDOT-MeOH addresses these critical material-selection bottlenecks by introducing a primary hydroxyl group (-CH2OH) directly onto the dioxane ring. This modification significantly enhances aqueous solubility, enabling greener, solvent-free polymerization routes, and provides a robust chemical anchor for covalent bioconjugation or further derivatization. For industrial buyers and researchers, procuring EDOT-MeOH represents a strategic upgrade over unfunctionalized monomers when the end application demands printable aqueous inks, biocompatible neural interfaces, or highly specific functionalized PEDOT derivatives without sacrificing the polymer's intrinsic electrical conductivity [1].

Substituting EDOT-MeOH with generic EDOT or other functionalized analogs like Chloromethyl-EDOT (EDOT-MeCl) frequently leads to formulation failures in advanced applications. Standard EDOT exhibits poor water solubility, requiring the heavy use of surfactants or organic solvents that can compromise the biocompatibility and conductivity of the final film [1]. Furthermore, its chemically inert backbone makes the direct covalent attachment of enzymes or peptides virtually impossible. Attempting to use EDOT-MeCl as an alternative functional monomer introduces severe processability issues; the highly electronegative chlorine group causes electrostatic repulsion with common polyelectrolyte counterions like PSS (poly(styrenesulfonate)). This repulsion prevents proper micelle formation, resulting in non-dispersible precipitates and highly aggregated, low-conductivity films. In contrast, EDOT-MeOH forms stable hydrogen bonds with PSS, ensuring the reliable production of homogeneous, water-dispersible conductive inks [2].

Aqueous Dispersibility and Polyelectrolyte Compatibility for Ink Formulation

The formulation of stable conductive inks relies heavily on the interaction between the monomer and the polyelectrolyte dopant. When polymerized in the presence of PSS, EDOT-MeOH leverages hydrogen bonding to remain integrated within PSS micelles, yielding a homogeneous, water-dispersible PEDOT-MeOH:PSS mixture with a smooth film morphology and an electrical conductivity of 1.17 × 10–3 S/cm. In direct contrast, the comparator EDOT-MeCl experiences strong electrostatic repulsion with PSS and sulfate counterions. This forces the EDOT-MeCl monomers away from the dopant, resulting in a mixture of water-dispersible and non-dispersible precipitates, large particle aggregation, and a severely degraded conductivity of 1.68 × 10–3 S/cm in highly aggregated films [1].

Evidence DimensionFilm conductivity and aqueous dispersion stability
Target Compound DataPEDOT-MeOH yields homogeneous, water-dispersible inks with 1.17 × 10–3 S/cm conductivity.
Comparator Or BaselineEDOT-MeCl yields non-dispersible precipitates and highly aggregated films.
Quantified DifferenceEDOT-MeOH achieves stable aqueous dispersion and superior film morphology compared to the precipitating halide analog.
ConditionsOxidative chemical polymerization in the presence of PSS counterions.

Buyers formulating printable, water-based conductive inks must select EDOT-MeOH over halide-functionalized analogs to prevent nozzle clogging and ensure uniform film conductivity.

Precursor Efficiency for Advanced Functional Monomer Synthesis

Procuring EDOT-MeOH serves as a highly efficient, cost-effective starting point for synthesizing complex, downstream EDOT derivatives (such as EDOT-COOH, EDOT-N3, or EDOT-TEMPO). For example, EDOT-COOH can be synthesized directly via a single-step esterification of EDOT-MeOH with succinic anhydride, achieving an average yield of 60%. Attempting to synthesize these functionalized monomers de novo via complex ring-closure pathways (e.g., Williamson ether synthesis or Mitsunobu reactions from thiophene dicarboxylates) typically results in poor overall yields and significantly higher manufacturing costs [1].

Evidence DimensionSynthesis yield and process complexity for EDOT-COOH
Target Compound Data60% yield via single-step esterification of EDOT-MeOH.
Comparator Or BaselineDe novo multi-step ring-closure synthesis (historically low overall yields and high complexity).
Quantified DifferenceSingle-step derivatization vs. multi-step synthesis, drastically reducing time and reagent costs.
ConditionsEsterification using succinic anhydride, DMAP, and triethylamine in anhydrous dichloromethane.

Procurement of EDOT-MeOH eliminates the need for expensive, low-yield custom synthesis of functionalized thiophenes, streamlining the R&D pipeline for novel bioelectronic materials.

Electrochemical Capacitance in Aqueous Nano-Networks

The enhanced aqueous solubility of EDOT-MeOH allows for the direct, one-step electrochemical co-deposition of homogenized polymer/carbon nanotube composites without the need for additional solubilizers. A PEDOT-MeOH/SWCNT nano-network fabricated from a pure aqueous solution demonstrated a specific capacitance of 114.3 mF cm−2 at 5 mV s−1, significantly outperforming the pure PEDOT-MeOH baseline (58.8 mF cm−2). Standard unfunctionalized EDOT is insoluble in water, making the direct fabrication of such uniform, solubilizer-free aqueous composites highly difficult and prone to phase separation [1].

Evidence DimensionSpecific capacitance and aqueous processability
Target Compound Data114.3 mF cm−2 for PEDOT-MeOH/SWCNT composite from aqueous solution.
Comparator Or Baseline58.8 mF cm−2 for pure PEDOT-MeOH; standard EDOT is insoluble in pure water.
Quantified Difference94% increase in specific capacitance over the pure polymer, with the unique ability to co-deposit with SWCNTs in water.
ConditionsOne-step electrochemical co-deposition in mixed aqueous solution, tested at 5 mV s−1 in H2SO4.

For energy storage applications, EDOT-MeOH enables the scalable, solvent-free manufacturing of high-capacitance composite electrodes that cannot be easily achieved with standard EDOT.

Impedance Reduction for High-Fidelity Neural Probes

In bioelectronic applications, the surface morphology and hydrophilicity of the electrode coating are critical for signal transduction. Electropolymerization of EDOT-MeOH doped with PSS on gold microfabricated neural probes creates a rough, nodular morphology that drastically lowers the electrode impedance. At the biologically relevant frequency of 1 kHz, the PEDOT-MeOH/PSS coating achieved a lowest impedance magnitude of 10 kΩ, vastly improving the charge capacity relative to bare gold electrodes. Furthermore, the hydroxymethyl group allows for the successful co-deposition and integration of biologically active peptides (e.g., CDPGYIGSR), which is not possible with the chemically inert backbone of standard PEDOT[1].

Evidence DimensionElectrode impedance at 1 kHz and peptide integration capability
Target Compound Data10 kΩ impedance with successful adherent peptide integration.
Comparator Or BaselineBare gold electrodes (high impedance) and standard PEDOT (lacks functional groups for covalent peptide binding).
Quantified DifferenceSignificant reduction in impedance to 10 kΩ alongside novel bio-functionalization capacity.
ConditionsElectropolymerization on gold microelectrodes, tested at 1 kHz frequency.

Medical device manufacturers must prioritize EDOT-MeOH over standard EDOT to achieve the low impedance and high biocompatibility required for next-generation implantable neural probes.

Formulation of Water-Based Conductive Inks

Due to its ability to form stable hydrogen bonds with PSS, EDOT-MeOH is the optimal monomer for producing homogeneous, water-dispersible PEDOT:PSS-style inks. This is critical for printed electronics, where avoiding toxic organic solvents and preventing nozzle-clogging aggregates are primary manufacturing requirements [1].

Covalent Bioconjugation for Biosensors and Neural Interfaces

The reactive primary alcohol group makes EDOT-MeOH ideal for biosensor platforms. It allows for the direct covalent attachment of enzymes, antibodies, or specific peptides (like RGD or CDPGYIGSR) to the conductive polymer surface, ensuring stable, low-noise signal transduction and low impedance in diagnostic devices [2].

Precursor for Custom Functionalized Polymers

Industrial and academic labs can procure EDOT-MeOH as a high-yield, versatile building block to synthesize specialized monomers (e.g., EDOT-COOH, EDOT-N3, EDOT-TEMPO). This bypasses complex de novo synthesis, accelerating the development of redox-active polymers for batteries or click-chemistry-ready bioelectronics [3].

Aqueous Manufacturing of Supercapacitor Electrodes

The high aqueous solubility of EDOT-MeOH facilitates the direct, solubilizer-free co-deposition of polymer/carbon nanotube composites. This makes it a superior choice for manufacturing high-capacitance, stable electrodes for energy storage devices using environmentally friendly aqueous electrolytes[4].

XLogP3

0.7

Dates

Last modified: 08-15-2023

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